1-Naphthol, 4-(4-fluorophenyl)azo-
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Overview
Description
1-Naphthol, 4-(4-fluorophenyl)azo- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is derived from 1-naphthol and 4-fluorophenyl diazonium salt, resulting in a molecule that has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthol, 4-(4-fluorophenyl)azo- typically involves an azo coupling reaction. This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, and the naphthol acts as the nucleophile. The general procedure is as follows:
Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1-naphthol in an alkaline medium, usually in the presence of sodium hydroxide (NaOH), to form the azo compound
Industrial Production Methods
Industrial production of azo compounds, including 1-Naphthol, 4-(4-fluorophenyl)azo-, often follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Optimization of Reaction Parameters: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthol, 4-(4-fluorophenyl)azo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the naphthol ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or catalytic hydrogenation can be used for reduction.
Substitution Reagents: Halogens, sulfonic acids, and other electrophiles can be used for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthol derivatives
Scientific Research Applications
1-Naphthol, 4-(4-fluorophenyl)azo- has several scientific research applications:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Naphthol, 4-(4-fluorophenyl)azo- involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial effects
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylazo-2-naphthol
- 4-Phenylazo-1-naphthol
- 1-(2-Methoxyphenylazo)-2-naphthol
- 1-(3-Methoxyphenylazo)-2-naphthol
Uniqueness
1-Naphthol, 4-(4-fluorophenyl)azo- is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar azo compounds .
Properties
CAS No. |
36853-47-1 |
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Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11FN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
InChI Key |
CYOANEQWZHWBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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